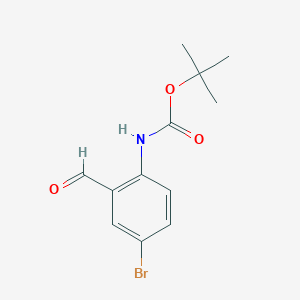
N-Boc-2-amino-5-bromobenzaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-2-amino-5-bromobenzaldehyde is a chemical compound with the molecular formula C12H14BrNO3. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound features a bromine atom and an aldehyde group attached to a benzene ring, along with a tert-butoxycarbonyl (Boc) protected amino group, making it a versatile intermediate in various chemical reactions .
Applications De Recherche Scientifique
N-Boc-2-amino-5-bromobenzaldehyde is widely used in scientific research due to its versatility:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the development of enzyme inhibitors and other bioactive compounds.
Medicine: As a building block in the synthesis of potential drug candidates.
Industry: In the production of specialty chemicals and materials.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Boc-2-amino-5-bromobenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-amino-benzaldehyde followed by the protection of the amino group with a Boc group. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like dichloromethane. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of N-Boc-2-amino-5-bromobenzaldehyde follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-2-amino-5-bromobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Conversion to 2-amino-5-bromobenzoic acid.
Reduction: Formation of 2-amino-5-bromobenzyl alcohol.
Coupling: Formation of biaryl compounds or other coupled products.
Mécanisme D'action
The mechanism of action of N-Boc-2-amino-5-bromobenzaldehyde depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and aldehyde groups, as well as the steric protection provided by the Boc group. These factors facilitate selective reactions at specific sites on the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-bromobenzaldehyde: Lacks the Boc protection, making it more reactive but less selective.
N-Boc-2-amino-4-bromobenzaldehyde: Similar structure but with the bromine atom in a different position, affecting its reactivity and applications.
Uniqueness
N-Boc-2-amino-5-bromobenzaldehyde is unique due to its combination of functional groups, which provide a balance of reactivity and selectivity. The Boc protection allows for controlled reactions, making it a valuable intermediate in complex synthetic pathways .
Propriétés
IUPAC Name |
tert-butyl N-(4-bromo-2-formylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-12(2,3)17-11(16)14-10-5-4-9(13)6-8(10)7-15/h4-7H,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFGBAVTKUUICF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596300 |
Source


|
| Record name | tert-Butyl (4-bromo-2-formylphenyl)carbamatato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199273-16-0 |
Source


|
| Record name | tert-Butyl (4-bromo-2-formylphenyl)carbamatato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
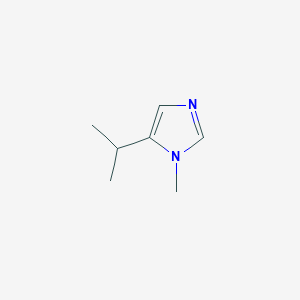


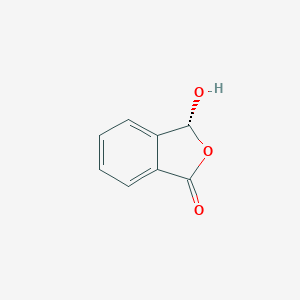

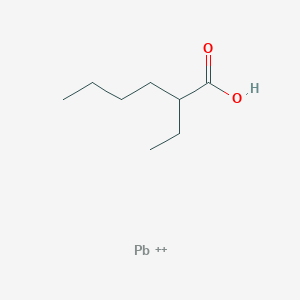
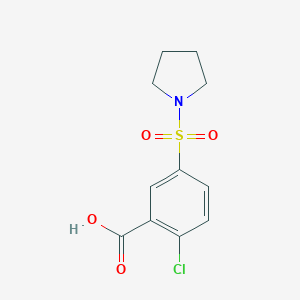
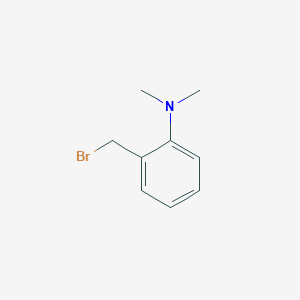
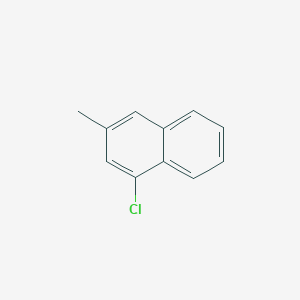
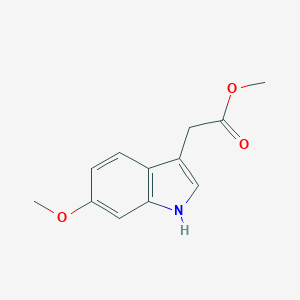
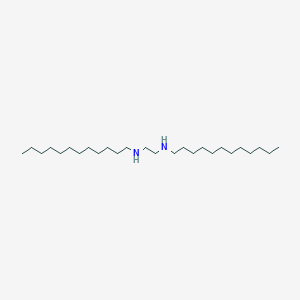
![Methyl 4-hydroxythieno[2,3-b]pyridine-6-carboxylate](/img/structure/B168978.png)
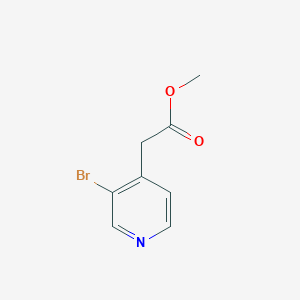
![8-Methoxyimidazo[1,2-a]pyridine](/img/structure/B168984.png)
